Ethyl 4,5-dimethyl-2-(1-(methylsulfonyl)piperidine-2-carboxamido)thiophene-3-carboxylate
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Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds which show interesting applications in the field of medicinal chemistry . They have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry and material science .
Synthesis Analysis
Thiophene derivatives can be synthesized using various methods. For example, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized using Gewald synthesis .Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . It is considered to be a structural alert with the formula C4H4S .Chemical Reactions Analysis
Thiophene derivatives can undergo various chemical reactions. For instance, the Gewald reaction is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Physical and Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water .Scientific Research Applications
However, there's significant research on related chemical compounds and their applications, impacts, and properties, which can provide insights into how similar compounds might be studied or applied in various scientific contexts. For example, studies on the chemistry, pharmacology, and toxicology of various organic compounds, including those related to ethylmercury, ethyl carbamate, and different organic solvents like dimethyl sulfoxide (DMSO), offer a glimpse into the broad spectrum of research on chemical compounds with potential applications in medicine, environmental science, and materials science.
Ethyl Carbamate in Foods and Beverages : Ethyl carbamate is a compound found in fermented foods and beverages, raising health concerns due to its carcinogenic potential. This review highlights the levels, sources, and potential health impacts of ethyl carbamate, emphasizing the importance of monitoring and regulating such compounds in consumer products Weber & Sharypov, 2009.
Toxicity of Ethylmercury : This study compares the toxicological profiles of ethylmercury to methylmercury, with a focus on their mechanisms of action, environmental fate, and health impacts. Such comparative analyses are crucial for understanding the risks associated with different mercury compounds and informing public health and safety guidelines Dórea, Farina, & Rocha, 2013.
Chemical Warfare Agent Degradation Products : This research assesses the formation, environmental fate, and toxicity of degradation products of chemical warfare agents, highlighting the complexities of managing and mitigating the risks associated with these hazardous materials. Such studies are essential for environmental protection and public health Munro et al., 1999.
Mechanism of Action
Future Directions
Thiophene and its derivatives continue to attract great interest in industry as well as academia due to their wide range of therapeutic properties and diverse applications in medicinal chemistry and material science . Future research will likely focus on the synthesis and characterization of novel thiophene moieties with wider therapeutic activity .
Properties
IUPAC Name |
ethyl 4,5-dimethyl-2-[(1-methylsulfonylpiperidine-2-carbonyl)amino]thiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S2/c1-5-23-16(20)13-10(2)11(3)24-15(13)17-14(19)12-8-6-7-9-18(12)25(4,21)22/h12H,5-9H2,1-4H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLAUBGMTAMLHJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C)NC(=O)C2CCCCN2S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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